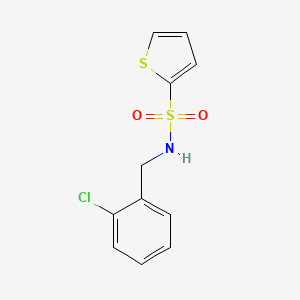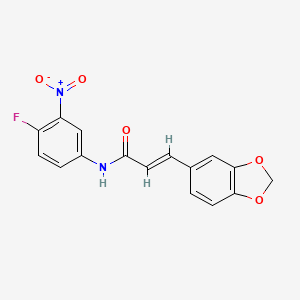
N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylurea
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylurea, also known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPU is a small molecule that is synthesized through a multi-step process and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
Anticancer and Antibacterial Potentials
- N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylurea derivatives exhibit significant anticancer and antibacterial properties. A study demonstrated the enhanced activity of these compounds, synthesized via eco-sustainable methods, in combating cancer and bacterial cells, with an inherent potential for DNA binding (Gupta et al., 2016).
Structural and Vibrational Analysis
- The crystal structures of isomeric compounds involving this compound showcase different roles of oxygen atoms in forming intermolecular interactions, providing insights into their chemical behavior (Facchinetti et al., 2016).
DNA-Topoisomerase Inhibition
- Certain urea derivatives, including this compound, have shown promising antiproliferative action by inhibiting DNA topoisomerases in carcinoma and leukemia cells. These findings indicate their potential use in cancer treatment (Esteves-Souza et al., 2006).
hCA-I and hCA-II Inhibitors
- Benzodioxole-based dithiocarbamate derivatives, synthesized from this compound, have been evaluated for cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, showing significant inhibitory effects. These compounds were also effective inhibitors of human carbonic anhydrases hCA-I and hCA-II (Altıntop et al., 2017).
Antimicrobial Activity
- Certain derivatives of this compound have exhibited antimicrobial activity against various strains of bacteria and fungi, suggesting their potential use in combating infectious diseases (Attia et al., 2014).
Insecticidal Properties
- N-benzoyl-N'-phenyl-N'-sulfenylureas, designed from this compound, have been found to be effective insect-growth regulators, suggesting their potential use in pest management (Sun et al., 2009).
Antidepressant Effects
- Certain compounds derived from this compound have shown antidepressant-like effects in animal models, indicating their potential therapeutic application in treating depression (Matsuda et al., 1995).
Spectroscopic and Quantum Mechanical Investigations
- Spectroscopic studies of this compound derivatives provide valuable insights into their molecular geometry, electronic structure, and potential for non-linear optical behavior (Ragamathunnisa M et al., 2015).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)20-10-19-13/h1-8H,9-10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCSSDJNJMPAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-2-ethylbutanamide](/img/structure/B5873201.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5873206.png)
![3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B5873210.png)

![1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5873220.png)

![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)



![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)
